O-(2-Aminophenyl) hexadecanoylcarbamothioate
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Overview
Description
O-(2-Aminophenyl) hexadecanoylcarbamothioate: is a chemical compound with the molecular formula C23H40N2O2S. It is known for its unique structure, which includes an aminophenyl group attached to a hexadecanoylcarbamothioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Aminophenyl) hexadecanoylcarbamothioate typically involves the reaction of 2-aminophenol with hexadecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with thiocarbamoyl chloride to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: O-(2-Aminophenyl) hexadecanoylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents under reflux conditions.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, O-(2-Aminophenyl) hexadecanoylcarbamothioate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and polymers .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It is used to investigate enzyme-substrate interactions and protein-ligand binding studies .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is being investigated for its antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is employed in the production of surfactants, lubricants, and coatings .
Mechanism of Action
The mechanism of action of O-(2-Aminophenyl) hexadecanoylcarbamothioate involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The hexadecanoylcarbamothioate moiety can interact with lipid membranes, altering their properties and influencing cellular processes .
Comparison with Similar Compounds
- N-(2-Aminophenyl)-2-methylquinoline-4-carboxamide
- (E)-N-(2-Aminophenyl)-2-styrylquinoline-4-carboxamide
- 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides
Uniqueness: O-(2-Aminophenyl) hexadecanoylcarbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its long alkyl chain enhances its lipophilicity, making it suitable for applications involving lipid membranes. The presence of both aminophenyl and thiocarbamoyl groups allows for versatile chemical modifications and interactions .
Properties
CAS No. |
805323-94-8 |
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Molecular Formula |
C23H38N2O2S |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
O-(2-aminophenyl) N-hexadecanoylcarbamothioate |
InChI |
InChI=1S/C23H38N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22(26)25-23(28)27-21-18-16-15-17-20(21)24/h15-18H,2-14,19,24H2,1H3,(H,25,26,28) |
InChI Key |
XCIVQWKXZFURIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(=S)OC1=CC=CC=C1N |
Origin of Product |
United States |
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